molecular formula C23H21N3O3 B12163336 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12163336
M. Wt: 387.4 g/mol
InChI Key: UNPHJFGLRUYCFD-UHFFFAOYSA-N
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Description

2-[2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 4-methoxyphenyl substituent at the 6-position of the pyridazinone ring and a 1,2-dimethylindole moiety linked via a ketone-containing ethyl chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antioxidant, and receptor-binding properties .

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H21N3O3/c1-15-23(18-6-4-5-7-20(18)25(15)2)21(27)14-26-22(28)13-12-19(24-26)16-8-10-17(29-3)11-9-16/h4-13H,14H2,1-3H3

InChI Key

UNPHJFGLRUYCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridazine ring. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of the Pyridazine Ring: This involves the reaction of hydrazine with a 1,4-diketone to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one may exhibit various biological activities:

  • Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. Studies have shown that derivatives of pyridazinones often possess anti-inflammatory effects, making this compound a candidate for further investigation in this area .
  • Anticancer Activity : The structural elements of the compound suggest potential anticancer properties. Indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation and induce apoptosis .
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity, indicating that this molecule could be effective against various pathogens .

Synthesis Approaches

Several synthetic methodologies can be employed to obtain 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one. These include:

  • Condensation Reactions : Utilizing indole derivatives and pyridazine precursors through condensation reactions can yield the target compound effectively.
  • Functional Group Modifications : Post-synthetic modifications can enhance biological activity or selectivity towards specific targets.

Anti-inflammatory Activity

A study by Bekhit et al. explored various pyrazole derivatives with anti-inflammatory properties, highlighting the importance of structural motifs similar to those found in 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one. These compounds exhibited selective inhibition of COX-II with minimal side effects .

Anticancer Research

Research has demonstrated that indole-based compounds can inhibit the growth of cancer cells through various mechanisms, including cell cycle arrest and apoptosis induction. For instance, derivatives similar to this compound have shown promise in targeting specific pathways involved in tumor growth .

Antimicrobial Studies

Compounds with structural similarities have been tested against a range of bacterial strains, showing varying degrees of efficacy. This suggests that the target compound could also be evaluated for its antimicrobial potential .

Summary Table of Applications

Application TypeDescriptionRelevant Studies
Anti-inflammatoryInhibition of COX enzymesBekhit et al., 2023
AnticancerInduction of apoptosis in cancer cellsVarious studies on indole derivatives
AntimicrobialEfficacy against bacterial strainsStudies on structurally similar compounds

Mechanism of Action

The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with various receptors and enzymes, while the pyridazine ring could contribute to the compound’s overall biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure is distinguished by its indole-pyridazinone hybrid scaffold, which contrasts with analogs bearing simpler aryl or heteroaryl groups. Key structural differences and similarities are highlighted below:

Table 1: Structural Features of Pyridazinone/Pyrimidinone Derivatives
Compound Name Core Structure Substituents at Key Positions Reference
Target Compound Pyridazinone - Position 6 : 4-Methoxyphenyl
- Position 2 : 1,2-Dimethylindole-linked oxoethyl
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2d) Pyrimidinone - Position 6 : p-Tolylamino
- Position 2 : 4-Nitrophenyl-linked thioethyl
6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e) Pyrimidinone - Position 6 : 4-Methoxyphenylamino
- Position 2 : 3-Nitrophenyl-linked thioethyl
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridinone - Position 4 : 4-Bromophenyl
- Position 6 : Hydroxy-methoxyphenyl

Key Observations :

  • The 4-methoxyphenyl substituent is shared with compound 2e , suggesting similar electronic effects (e.g., electron-donating methoxy group) that could influence solubility or receptor affinity.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs
Compound Name Yield (%) Melting Point (°C) HRMS (m/z) [M+H]+ Reference
2d 83.9 227.6–228.6 397.0971 (calcd), 397.0986
2e 79.6 217.1–217.3 413.0920 (calcd), 413.0951
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile N/A N/A N/A

Key Observations :

  • High yields (~80%) for pyrimidinone derivatives (2d, 2e) suggest efficient synthetic routes, which may extend to the target compound .
Antioxidant Activity:

Pyridinone derivatives in demonstrated variable antioxidant efficacy:

  • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% radical scavenging at 12 ppm (vs. 82.71% for ascorbic acid) .
  • Methoxyphenyl-substituted analogs : Lower activity (17.55%), highlighting the importance of bromophenyl groups for antioxidant potency .

The target compound’s 4-methoxyphenyl group may similarly limit antioxidant activity unless balanced by electron-withdrawing or bulky substituents.

Antibacterial Activity:

Pyridinone derivatives in showed moderate inhibition against Staphylococcus aureus and Escherichia coli. The indole group in the target compound, known for antimicrobial properties in other contexts, could enhance activity against Gram-positive bacteria .

Molecular Docking and Binding Affinity

emphasizes that bromophenyl substituents improve binding affinity via hydrophobic interactions and halogen bonding . By contrast, the target compound’s indole moiety may engage in π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites. Docking studies would be required to validate these hypotheses.

Biological Activity

The compound 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the indole and pyridazine moieties, suggest diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one exhibit significant biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory properties of pyridazinone derivatives. For instance, compounds with similar structures have shown inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory pathway. One study demonstrated that a related compound exhibited an IC50 value of 0.52μM0.52\,\mu M against COX-II, indicating strong inhibitory potential compared to standard anti-inflammatory drugs like Celecoxib .

Anticancer Properties

The anticancer potential of this class of compounds has also been explored. A notable study screened a library of compounds for their effects on multicellular spheroids, revealing that certain derivatives significantly inhibited cancer cell proliferation . The mechanism of action is thought to involve the modulation of apoptotic pathways and cell cycle regulation.

Antimicrobial Activity

Research has indicated that similar indole-based compounds possess antimicrobial properties. The presence of the indole structure is often associated with enhanced activity against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, it is hypothesized based on structural analogs that it may exhibit similar effects.

Case Studies and Research Findings

  • Case Study on COX Inhibition : A study focused on a series of pyridazinone derivatives found that modifications in their structure could lead to enhanced selectivity and potency against COX-II enzymes. The compound PYZ16 demonstrated an IC50 value of 0.52μM0.52\,\mu M, outperforming Celecoxib .
  • Anticancer Screening : A systematic screening of various pyridazine derivatives identified several candidates with promising anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Mechanistic Insights : Investigations into the mechanism by which these compounds exert their effects revealed that they may act through multiple pathways, including inhibition of key signaling molecules involved in inflammation and cancer progression .

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